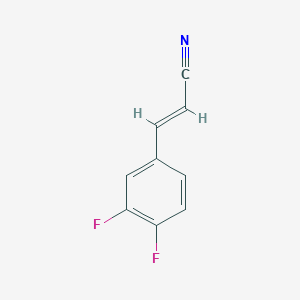3-(3,4-Difluorophenyl)prop-2-enenitrile
CAS No.: 1459719-83-5
Cat. No.: VC5043599
Molecular Formula: C9H5F2N
Molecular Weight: 165.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1459719-83-5 |
|---|---|
| Molecular Formula | C9H5F2N |
| Molecular Weight | 165.143 |
| IUPAC Name | (E)-3-(3,4-difluorophenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H/b2-1+ |
| Standard InChI Key | OHHDNIVVIHGFEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=CC#N)F)F |
Introduction
Synthesis
The synthesis of 3-(3,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile under basic conditions followed by dehydration. The reaction proceeds via a Knoevenagel condensation mechanism, which forms the conjugated nitrile system.
General Reaction Scheme:
This method ensures high yields and purity when optimized under controlled conditions.
Pharmaceutical Intermediates
The compound's electron-deficient nitrile group makes it a versatile intermediate in the synthesis of biologically active molecules. It can be used to prepare derivatives with potential applications in pharmaceuticals, particularly in anticancer or antimicrobial drug development.
Material Science
Due to its conjugated system and fluorinated aromatic ring, this compound may find applications in materials science, including organic semiconductors or liquid crystal displays.
Agrochemical Development
Fluorinated compounds are often explored for their role in agrochemicals such as herbicides or insecticides. The difluoro substitution enhances stability and bioactivity.
Toxicology and Safety
| Hazard Statements | Details |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary measures include wearing protective equipment (PPE), ensuring adequate ventilation during handling, and avoiding direct contact with skin or eyes.
Key Spectroscopic Data:
-
NMR (Nuclear Magnetic Resonance):
-
Proton () and Carbon () NMR spectra confirm the presence of aromatic protons and the nitrile group.
-
Chemical shifts for aromatic protons typically appear between δ 6.5–8 ppm.
-
-
IR (Infrared Spectroscopy):
-
Strong absorption band near ~2200 cm corresponding to the nitrile stretch (-C≡N).
-
Additional peaks for C-H stretching (~3100 cm) and aromatic C=C vibrations (~1600 cm).
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at m/z = 165 confirms the molecular weight.
-
These analytical techniques are essential for confirming purity and structural integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume